molecular formula C7H7NO3 B1297391 Methyl 6-hydroxynicotinate CAS No. 66171-50-4

Methyl 6-hydroxynicotinate

Cat. No. B1297391
CAS RN: 66171-50-4
M. Wt: 153.14 g/mol
InChI Key: JTVVPKLHKMKWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxynicotinate is an organic compound with the chemical formula C7H7NO3 . It appears as a white crystalline or crystalline powder . It is also known by other names such as Methyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate .


Synthesis Analysis

Methyl 6-Hydroxynicotinate is synthesized by reacting nicotinic acid (nicotinic acid) with methanol (methanol acid) to form a methyl esterification product under acidic conditions. Then, sodium hydroxide (NaOH) or other bases are added under alkaline conditions to catalyze the esterification of the product to generate Methyl 6-hydroxynicotinate .


Molecular Structure Analysis

The molecular formula of Methyl 6-hydroxynicotinate is C7H7NO3 and its molecular weight is 153.14 g/mol .


Physical And Chemical Properties Analysis

Methyl 6-hydroxynicotinate is a solid at 20 degrees Celsius . It has a melting point of about 150-155°C and 165.0 to 169.0 °C . It is soluble in alcohols and some organic solvents, such as ethanol and chloroform, but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 6-hydroxynicotinate, a derivative of 6-hydroxynicotinic acid, plays a role in various synthesis processes. Boyer and Schoen (2003) described its use as an intermediate in organic synthesis, particularly in the formation of methyl coumalate and its subsequent conversion to 6-hydroxynicotinic acid, highlighting its importance in the field of organic chemistry (Boyer & Schoen, 2003).

Microbial Degradation and Biotechnological Applications

  • The compound has relevance in microbial processes as well. Tinschert et al. (1997) investigated the microbial degradation of 6-methylnicotinic acid, a related compound, noting the formation of 6-hydroxynicotinic acid as an intermediate. This research sheds light on microbial pathways that can influence the breakdown and utilization of such chemical compounds (Tinschert et al., 1997).

Spectroscopic Studies and Chemical Analysis

  • Balamurali and Dogra (2004) conducted a detailed spectroscopic analysis of methyl 2-hydroxynicotinate, which is structurally similar to methyl 6-hydroxynicotinate. Their work, focusing on absorption and fluorescence properties, contributes to the understanding of its photophysical characteristics (Balamurali & Dogra, 2004).

Enzymatic Reactions and Biochemistry

  • The enzymatic activity related to compounds like 6-hydroxynicotinate is also of interest. Decker and Dai (1967) explored the enzyme-catalyzed dehydrogenation of l-6-hydroxynicotine, highlighting the biochemical transformations involving such compounds (Decker & Dai, 1967).

Biotechnological Synthesis and Applications

  • Nakano et al. (1999) described the purification and characterization of an enzyme from Pseudomonas fluorescens that catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. This enzyme's role in synthesizing biochemical precursors highlights the biotechnological potential of these compounds (Nakano et al., 1999).

Safety And Hazards

Methyl 6-hydroxynicotinate may cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . If skin irritation occurs, it is advised to get medical attention .

properties

IUPAC Name

methyl 6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVVPKLHKMKWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329003
Record name methyl 6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-hydroxynicotinate

CAS RN

66171-50-4
Record name methyl 6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 6-(4-methoxybenzyloxy)nicotinate (2.66 g, 9.73 mmol) obtained in Step 2 and anisole (10.6 mL) were dissolved in trifluoroacetic acid (15 mL), followed by stirring at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure, and saturated sodium hydrogencarbonate was added to the resulting residue, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The precipitated solid was collected by filtration to afford methyl 2-oxo-1,2-dihydropyridine-5-carboxylate (1.33 g, 89%).
Name
Methyl 6-(4-methoxybenzyloxy)nicotinate
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Hydroxynicotinic acid (4) reacts with thionyl chloride and methanol to give methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (5), which is coupled with phenylboronic acid in the presence of copper(II) acetate monohydrate, pyridine and molecular sieves in dichloromethane to give methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (6). Compound 6 is hydrolyzed with lithium hydroxide monohydrate in tetrahydrofuran water, to give 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid 7. Acid 7 reacts with isobutyl chloroformate in the presence of N-methylmorpholine in tetrahydrofuran to give a mixed anhydride which is reduced with sodium borodeuteride in tetrahydrofuran to give d2-5-(hydroxymethyl)-1-phenylpyridine-2(1H)-one (8). Compound 8 is converted to d2-5-bromomethyl-1-phenyl-1H-pyridin-2-one (9) by reacting with phosphorus tribromide in dichloromethane. Bromide 9 is reduced with lithium aluminum deuteride to give d3-5-(methyl)-1-phenylpyridine-2(1H)-one (10) of Formula (I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Thionyl chloride (6.3 mL, 86.33 mmol) was added dropwise to a solution of 6-hydroxynicotinic acid (10.0 g, 71.94 mmol) in methanol at 0° C. The mixture was heated to reflux for 6 hours, the solvent was removed and standard extractive work up provided the title compound as a brown solid (7.5 g, 68%). m.p. 166-172° C.; 1H NMR (400 MHz, DMSO-d6) δ 3.77 (s, 3H), 6.37 (d, J=9.3 Hz, 1H), 7.79 (dd, J=2.7, 9.5 Hz, 1H), 8.04 (d, J=2.4 Hz, 1H); IR (KBr) υ 3050, 2965, 1712, 1651, 1433, 1300, 1106 cm−1; MS 154 (M+1).
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-hydroxynicotinate
Reactant of Route 2
Methyl 6-hydroxynicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 6-hydroxynicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 6-hydroxynicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 6-hydroxynicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-hydroxynicotinate

Citations

For This Compound
10
Citations
S Feng, X He, G Yu, Y Xia, D Bai - Organic preparations and …, 2004 - Taylor & Francis
… In the first total synthesis of huperzine A, compound 7 was prepared by Ji et al. from ethyl 2-methyl-6-hydroxynicotinate via a somewhat laborious sequence of reactions. Kozikowski’…
Number of citations: 3 www.tandfonline.com
C Fischer, NA Vepřek, Z Peitsinis, KP Rühmann… - Synlett, 2022 - thieme-connect.com
… Methyl 6-hydroxynicotinate (4) is selectively N-alkylated with chloroacetamide 5a using K 2 CO 3 (Scheme [1a]). Bromination and Suzuki cross-coupling allow access to the arylated …
Number of citations: 9 www.thieme-connect.com
K Miyai, RL Tolman, RK Robins… - Journal of Medicinal …, 1978 - ACS Publications
… mL) was added to the trimethylsilyl derivative of methyl 6-hydroxynicotinate (3) [prepared from 6.9 g (45 mmol) of methyl 6-hydroxynicotinate]. The solution was stirred for 3 days at room …
Number of citations: 12 pubs.acs.org
A Paul, A Karmakar, MFC Guedes da Silva… - Catalysts, 2021 - mdpi.com
… Methyl 6-hydroxynicotinate, 1,2-dibromoethane, 1,3-dibromopropane, K 2 CO 3 , and Zn(NO) 3 .6H 2 O (98.0% purity) were obtained from Sigma Aldrich Chemical Co (Lisboa, Portugal)…
Number of citations: 13 www.mdpi.com
GC HOPKINS - 1967 - search.proquest.com
… Steric factors were also proposed to account for the predominant oxygen alkylation of ethyl 2-methyl-6-hydroxynicotinate with 2-chlorocyclohexanone in …
Number of citations: 2 search.proquest.com
MG Fulton - 2019 - search.proquest.com
… Synthesis began with methyl 6-hydroxynicotinate, which was alkylated with 3(trifluoromethyl)benzyl bromide in DMF provided the desired N-alkylated material in …
Number of citations: 4 search.proquest.com
WB Moro - 2007 - search.proquest.com
Anthrax, caused by the bacterium Bacillus anthracis, is considered by the Centers for Disease Control as one of the most dangerous infectious diseases and has been engineered as a …
Number of citations: 1 search.proquest.com
DM Lamontanaro - 1972 - search.proquest.com
… 2-methyl-6-hydroxynicotinate the O-alkyl derivative of the …
Number of citations: 3 search.proquest.com
C Agami, L Dechoux, S Hebbe, J Moulinas - Synthesis, 2002 - thieme-connect.com
… been correlated with methyl-6-hydroxynicotinate. By hydrogenolysis compound 4a under atmospheric pressure using Pd/C as catalyst methyl-6-hydroxynicotinate was obtained. See: …
Number of citations: 19 www.thieme-connect.com
I Pyridines - PY RIDINE AND ITS DERIVATIVES, 1974 - Wiley Online Library
This chapter deals with the preparation of pyridine compounds from nonpyridine sources and is essentially divided into two sections. The first is concerned with naturally occurring …
Number of citations: 0 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.